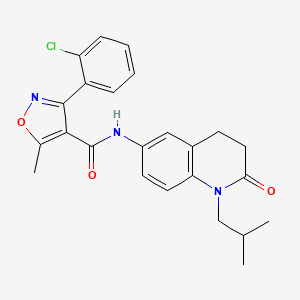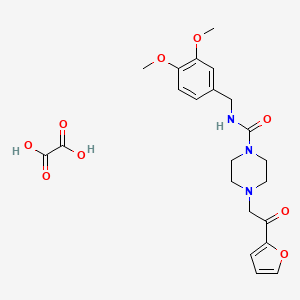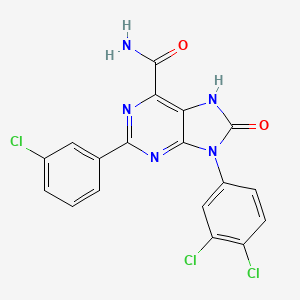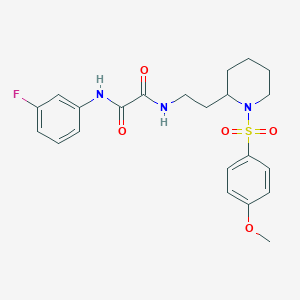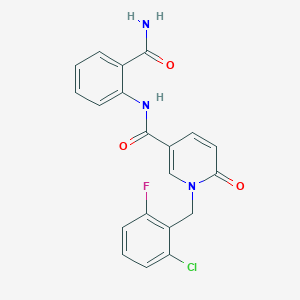
N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from base compounds and through a series of reactions leading to the target molecule. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors, demonstrating the complexity and potential of such compounds in medicinal chemistry (Schroeder et al., 2009).
Molecular Structure Analysis
The structure of compounds in this category is typically confirmed using a combination of FT-IR, NMR, and X-ray diffraction techniques. Computational chemistry methods, including density functional theory (DFT), are often employed to support experimental findings and provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the compound's behavior and interactions (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving these compounds are diverse, including their ability to participate in catalytic activities, hydrogen bonding interactions, and polymorphism. These reactions are influenced by the compound's specific functional groups and molecular structure, contributing to its unique chemical properties and potential applications in various fields (Özdemir et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are determined through experimental methods. These properties are essential for understanding the compound's stability, formulation potential, and suitability for specific applications. Studies have shown that modifications to the molecular structure can significantly impact these physical properties, highlighting the importance of detailed analysis in the development of new compounds (Qin et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are critical for the compound's application in scientific research. The compound's interactions, such as binding affinity and inhibition capabilities, are often studied through in silico molecular docking studies, providing valuable insights into its mechanism of action and potential as a bioactive molecule (Misra et al., 2017).
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Activity : Compounds similar to the specified chemical, particularly those with a carboxamide group and substituted phenyl rings, have shown promising antimicrobial activities. For example, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives demonstrated significant antibacterial and antifungal activities, suggesting that similar compounds could serve as potential leads for developing new antimicrobial agents (Ahsan et al., 2016).
Cancer Research : Carboxamide derivatives, especially those with a naphthyridine backbone, have been synthesized and evaluated for their cytotoxic activities. Such compounds have shown potent cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Deady et al., 2005).
Material Science Applications
- Polymer Synthesis : The synthesis and characterization of polyamides derived from bis(ether-carboxylic acids) or bis(ether amines) have been explored, revealing that such compounds can form noncrystalline, soluble polymers with high thermal stability. These materials are promising for various high-performance applications due to their flexibility, toughness, and resistance to thermal degradation (Hsiao et al., 2000).
Chemical Synthesis and Analysis
Fluorescence Studies : Carboxamide derivatives have been used in fluorescence studies to understand quenching mechanisms in various organic solvents. These studies are crucial for developing new fluorescent probes for biological and chemical sensing applications (Patil et al., 2013).
Protease Sensing : Using self-immolative spacers like para-aminobenzyl alcohol (PABA) in the design of protease-sensitive fluorogenic probes has shown efficacy in releasing parent fluorophores through enzyme-initiated reactions. This approach is valuable in developing sensitive reagents for detecting specific enzymes such as caspases, which are crucial in apoptosis studies (Richard et al., 2008).
特性
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3/c21-15-5-3-6-16(22)14(15)11-25-10-12(8-9-18(25)26)20(28)24-17-7-2-1-4-13(17)19(23)27/h1-10H,11H2,(H2,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWMDZPLLLSCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

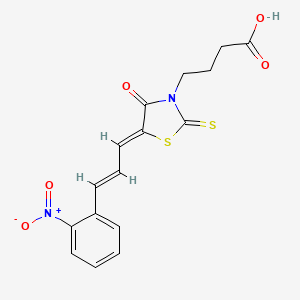
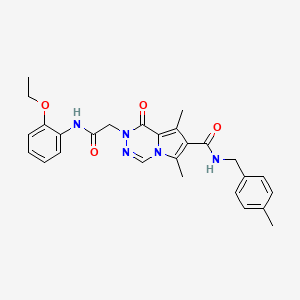

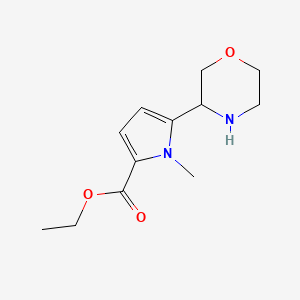
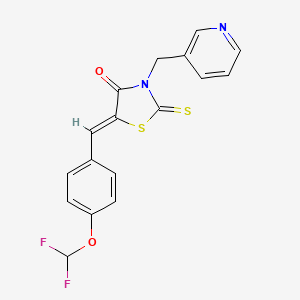
![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
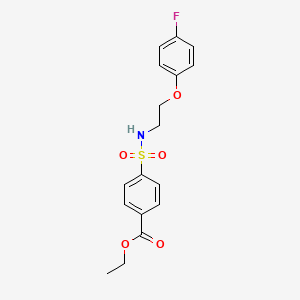
![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)
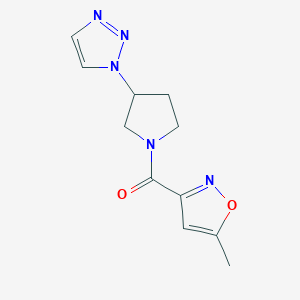
![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)
